2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile
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Overview
Description
2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the aromatic rings: This step involves the use of benzene derivatives and appropriate catalysts to form the aromatic rings.
Introduction of the nitrile groups: Nitrile groups are introduced through reactions involving cyanide sources under controlled conditions.
Addition of the methylselanyl groups: The methylselanyl groups are added using organoselenium reagents in the presence of suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), electrophiles (nitrating agents, sulfonating agents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings and nitrile groups enable it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile: Shares structural similarities with other aromatic nitriles and organoselenium compounds.
This compound: Similar in structure but may differ in the position of functional groups or the presence of additional substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of aromatic rings, nitrile groups, and methylselanyl substituents
Properties
CAS No. |
113488-11-2 |
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Molecular Formula |
C34H26N2Se2 |
Molecular Weight |
620.5 g/mol |
IUPAC Name |
2,3-bis[2-(2-methylselanylphenyl)-2-phenylethenyl]but-2-enedinitrile |
InChI |
InChI=1S/C34H26N2Se2/c1-37-33-19-11-9-17-29(33)31(25-13-5-3-6-14-25)21-27(23-35)28(24-36)22-32(26-15-7-4-8-16-26)30-18-10-12-20-34(30)38-2/h3-22H,1-2H3 |
InChI Key |
STUPCFCDNVVABE-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C1=CC=CC=C1C(=CC(=C(C=C(C2=CC=CC=C2)C3=CC=CC=C3[Se]C)C#N)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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